molecular formula C16H19NO B13789394 Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone CAS No. 898764-83-5

Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone

Cat. No.: B13789394
CAS No.: 898764-83-5
M. Wt: 241.33 g/mol
InChI Key: QNGASXHUZWAXKV-UHFFFAOYSA-N
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Description

Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol It is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a pyrrolinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone typically involves the reaction of cyclobutyl phenyl ketone with a pyrrolinomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclobutyl phenyl ketone: Lacks the pyrrolinomethyl group, making it less versatile in certain chemical reactions.

    Cyclobutyl 4-(2,5-dihydro-1H-pyrrol-1-yl)methylphenyl ketone: A closely related compound with similar structural features but different reactivity and applications.

Uniqueness: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is unique due to the presence of both cyclobutyl and pyrrolinomethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

CAS No.

898764-83-5

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

cyclobutyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone

InChI

InChI=1S/C16H19NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h1-2,6-9,14H,3-5,10-12H2

InChI Key

QNGASXHUZWAXKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3

Origin of Product

United States

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